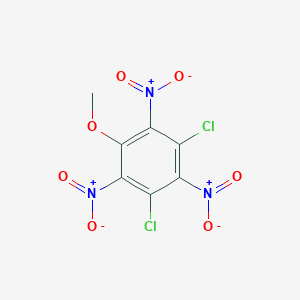

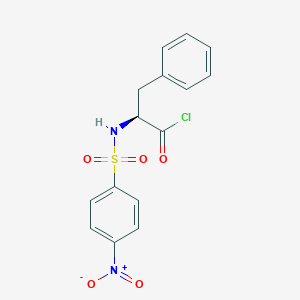

1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their reactions, which can provide insights into the behavior of similar trinitrobenzene derivatives. For instance, the reactions of hydroxypyridines with 1-chloro-2,4,6-trinitrobenzene are explored, indicating how different substituents on the pyridine ring affect the reaction outcome . Additionally, the synthesis and reactions of other substituted benzene derivatives, such as 1,3-dinitro-5-trichloromethylbenzene, are reported, which involve nucleophilic aromatic substitution .

Synthesis Analysis

The synthesis of related compounds involves nucleophilic aromatic substitution reactions. For example, 1,3-dinitro-5-trichloromethylbenzene reacts with sodium methoxide to yield substituted benzaldehydes . Similarly, the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene leads to a methoxy-substituted benzaldehyde derivative . These methods could potentially be adapted for the synthesis of 1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of related compounds are determined using various spectroscopic techniques and X-ray diffraction. For instance, the structure of 3-pyridinyl 2,4,6-trinitrophenyl ethers is analyzed by 1H and 13C NMR spectra and X-ray diffraction . The structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde is also determined by X-ray analysis . These analyses provide detailed information on the molecular geometry and electronic structure of the compounds.

Chemical Reactions Analysis

The chemical reactions of trinitrobenzene derivatives involve various nucleophiles and can lead to a range of products. For example, the reaction of 1,3,5-trinitrobenzene with diazomethane yields a dinitro-tropane derivative, indicating the potential for ring expansion and formation of heterocyclic structures . The reactivity of these compounds under different conditions, such as heating in methanol, can lead to further transformations, such as methylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy-substituted benzene derivatives are characterized by their spectroscopic data. Compounds like 1,2-dimethoxy-4-nitrobenzene and 1,2,3-trimethoxy-5-nitrobenzene have been studied for their crystal structures and hydrogen-bonding patterns . The electrochemical properties of similar compounds, such as 1,3,5-triaryl-1-methoxybenzenes, are investigated using techniques like cyclic voltammetry and spectroelectrochemistry . These studies provide insights into the stability, reactivity, and potential applications of these compounds.

Applications De Recherche Scientifique

Oxygen Carriers and Electrochemical Reduction

Research has shown that trinitroarenes, including 1,3,5-trinitrobenzene derivatives, can undergo reversible dimerization after electrochemical reduction. This dimerization process captures molecular oxygen, leading to the formation of an adduct that can reversibly bind and remove dioxygen upon receiving an external redox stimulus. Such mechanisms are pivotal in studying oxygen carriers and developing materials that can efficiently transport oxygen (I. Gallardo & G. Guirado, 2008).

Synthesis and Thermal Behavior

The synthesis of derivatives like 1,3-bis(1,2,4-triazol-3-amino)-2,4,6-trinitrobenzene through the reaction with 1,3-dichloro-2,4,6-trinitrobenzene has been explored. These compounds are characterized for their thermal and explosive properties, indicating potential applications in materials that require high thermal stability and safety towards impact and friction (J. Agrawal et al., 2000).

Eco-Friendly Synthesis Approaches

The use of eco-friendly nitrating agents in the synthesis of nitroarene derivatives, including those related to 1,3-dichloro-5-methoxy-2,4,6-trinitrobenzene, highlights the shift towards greener chemistry. Microwave-assisted synthesis using bismuth nitrate pentahydrate as a nitrating agent represents an environmentally friendly approach to producing high-energy materials (D. Badgujar et al., 2008).

High-Energy Materials

Fully-substituted polynitrobenzene derivatives, synthesized through reactions involving 1,3,5-trichloro-2,4,6-trinitrobenzene, have been studied for their potential as high-energy materials. These compounds exhibit good thermal stability and low impact sensitivity, making them suitable for applications in the explosives industry (Wei Yang et al., 2018).

Propriétés

IUPAC Name |

1,3-dichloro-5-methoxy-2,4,6-trinitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3O7/c1-19-7-5(11(15)16)2(8)4(10(13)14)3(9)6(7)12(17)18/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNAAYAAYYSHRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564120 |

Source

|

| Record name | 1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene | |

CAS RN |

50903-10-1 |

Source

|

| Record name | 1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B127112.png)